2-Methyl-6-(trifluoromethyl)pyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

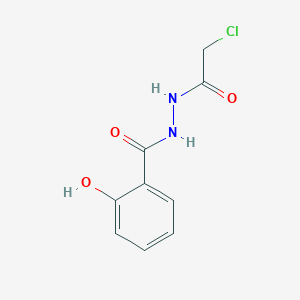

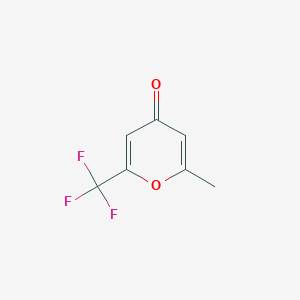

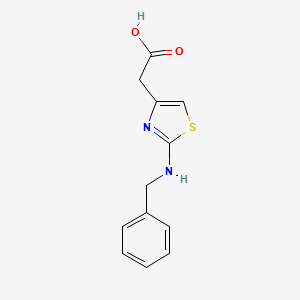

2-Methyl-6-(trifluoromethyl)pyran-4-one is a chemical compound with the molecular formula C7H5F3O2. It is a type of pyran, which is an unsaturated six-membered oxygen-containing heterocycle .

Synthesis Analysis

The synthesis of pyran derivatives, including 2-Methyl-6-(trifluoromethyl)pyran-4-one, can be achieved through various strategies. One approach involves the enamination of 2-methyl-4-pyrones with DMF-DMA . This method results in highly reactive substrates that undergo 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination followed by substitution of the dimethylamino group without ring opening .Molecular Structure Analysis

The molecular structure of 2-Methyl-6-(trifluoromethyl)pyran-4-one is characterized by a pyran ring with a trifluoromethyl group at the 6-position and a methyl group at the 2-position . The presence of these groups contributes to the compound’s reactivity and potential applications.Chemical Reactions Analysis

2-Methyl-6-(trifluoromethyl)pyran-4-one is a highly reactive compound that can participate in various chemical reactions. For instance, it can undergo 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination . These reactions can lead to the formation of conjugated and isoxazolyl-substituted 4-pyrone structures .Aplicaciones Científicas De Investigación

Synthetic Strategies of Pyran Derivatives

Field

Chemistry, specifically synthetic chemistry .

Application Summary

Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . A large number of synthetic strategies have been proposed for the facile synthesis of pyran derivatives .

Methods of Application

The synthesis of pyran derivatives usually involves one-pot reactions of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .

Results or Outcomes

The synthesis of pyran derivatives results in the formation of pyran moiety fused with other heterocycles such as pyrmidine, pyrimidinone, chromene, pyrazole, quinolines, benzothiazine, etc .

Synthesis of 2H-Pyrans

Field

Chemistry, specifically organic synthesis .

Application Summary

The 2H-pyran (2HP) ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .

Methods of Application

The synthesis of 2HPs involves various methods, including Knoevenagel, propargyl Claisen, cycloisomerization, and oxa-electrocyclization .

Results or Outcomes

The synthesis of 2HPs results in the formation of simple and stable monocyclic structures or part of fused polycyclic structures .

Pyran Derivatives in Materials Science

Field

Application Summary

Certain pyran derivatives serve as monomers in the synthesis of high-performance polymers . These polymers exhibit remarkable mechanical strength and thermal stability .

Methods of Application

The synthesis of these polymers involves the polymerization of pyran derivatives .

Results or Outcomes

The resulting polymers exhibit remarkable mechanical strength and thermal stability .

Pyran Derivatives in Biochemical Systems

Field

Application Summary

Pyran rings form the core structure of many important biological molecules . These include various sugars and many cofactors necessary for enzymatic reactions .

Methods of Application

Pyran derivatives are used in the synthesis of these biological molecules .

Results or Outcomes

The resulting molecules play crucial roles in various biochemical systems .

Synthesis of Pyran Derivatives Using Sustainable Catalysts

Field

Application Summary

Green one-pot methodologies for synthesizing pyran derivatives have received significant attention . This approach focuses on the use of reusable catalysts and green protocols .

Methods of Application

The synthesis involves multicomponent reaction strategies using green protocols . The advantages of the catalysts in terms of yields, reaction conditions, and recyclability are considered .

Results or Outcomes

The synthesis results in the formation of pyran derivatives with high efficiency and atom economy .

Pyran Derivatives as Precursors for Organic Compounds

Field

Application Summary

Pyran compounds are good precursors for the preparation of various organic compounds .

Methods of Application

The synthesis involves the reaction of pyran derivatives with other reactants to form various organic compounds .

Results or Outcomes

The synthesis results in the formation of various organic compounds including polyazanaphthalenes, chromene derivatives, lactones, pyridine-2-ones, imidoesters, and pyrimidines .

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c1-4-2-5(11)3-6(12-4)7(8,9)10/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNCXRKURVVCBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(O1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368050 |

Source

|

| Record name | 2-methyl-6-(trifluoromethyl)pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(trifluoromethyl)pyran-4-one | |

CAS RN |

204516-30-3 |

Source

|

| Record name | 2-methyl-6-(trifluoromethyl)pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)

![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)

![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)

![5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B1299532.png)